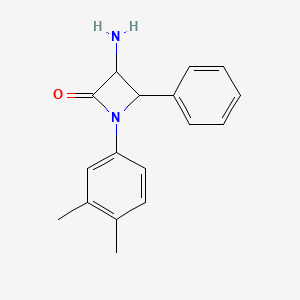
3-Amino-1-(3,4-dimethylphenyl)-4-phenylazetidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-1-(3,4-dimethylphenyl)-4-phenylazetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(3,4-dimethylphenyl)-4-phenylazetidin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,4-dimethylbenzaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization in the presence of a suitable catalyst, such as acetic acid, to yield the desired azetidinone .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to make the process more sustainable .
化学反应分析
Types of Reactions
3-Amino-1-(3,4-dimethylphenyl)-4-phenylazetidin-2-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted azetidinones.
科学研究应用
3-Amino-1-(3,4-dimethylphenyl)-4-phenylazetidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific properties.
作用机制
The mechanism of action of 3-Amino-1-(3,4-dimethylphenyl)-4-phenylazetidin-2-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
3-Amino-1-phenylazetidin-2-one: Lacks the dimethylphenyl group, which may affect its reactivity and biological activity.
4-Phenylazetidin-2-one: Lacks the amino group, which may reduce its potential for certain types of reactions.
3,4-Dimethylphenylazetidin-2-one: Lacks the phenyl group, which may influence its chemical properties.
Uniqueness
The combination of these functional groups allows for a wide range of chemical modifications and interactions with biological targets .
属性
分子式 |
C17H18N2O |
|---|---|
分子量 |
266.34 g/mol |
IUPAC 名称 |
3-amino-1-(3,4-dimethylphenyl)-4-phenylazetidin-2-one |
InChI |
InChI=1S/C17H18N2O/c1-11-8-9-14(10-12(11)2)19-16(15(18)17(19)20)13-6-4-3-5-7-13/h3-10,15-16H,18H2,1-2H3 |
InChI 键 |
GKBMNHAAZZPIJJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)N2C(C(C2=O)N)C3=CC=CC=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


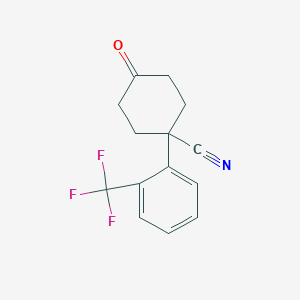
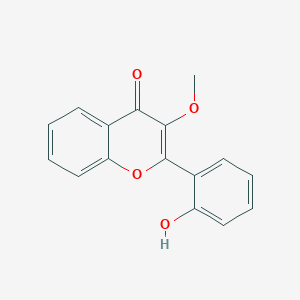
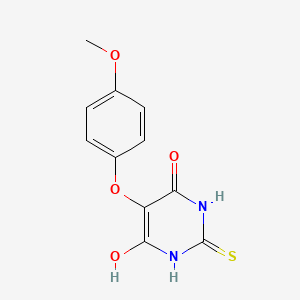
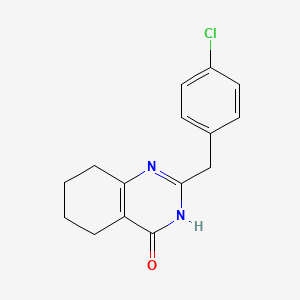
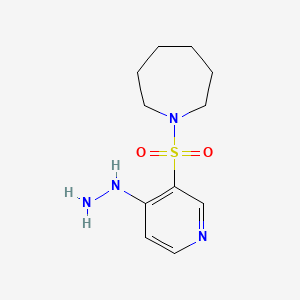
![Carbamic acid, N-[(5-fluoro-2,3-dihydro-4-benzofuranyl)methyl]-, 1,1-dimethylethyl ester](/img/structure/B15064968.png)
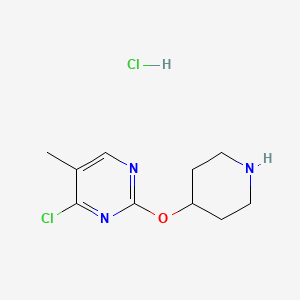
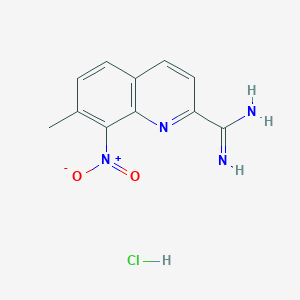
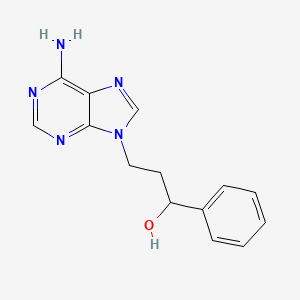
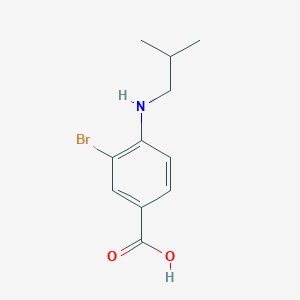
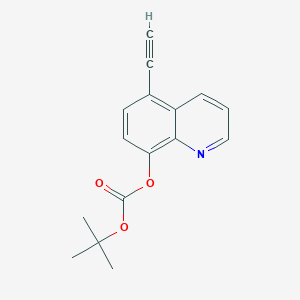
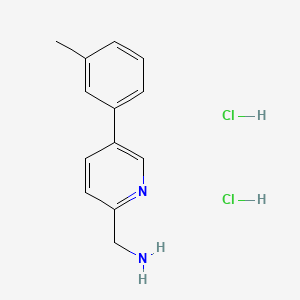

![1-Iodo-3,6-dimethylimidazo[1,5-A]pyridine](/img/structure/B15065033.png)
